5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3O2/c1-13-8(14-2)7-3-4-10-9-11-5-6-12(7)9/h5-8H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JMWZXKFRDSDRQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCNC2=NC=CN12)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Types
- Condensation Reactions: Formation of the fused ring system often involves condensation between amino-substituted pyrimidine derivatives and aldehydes or ketones.
- Cyclization: Intramolecular cyclization to close the imidazo ring.
- Functional Group Introduction: Introduction of the dimethoxymethyl substituent commonly involves the reaction of the intermediate imidazo[1,2-a]pyrimidine with dimethoxymethylating agents under controlled conditions.
Detailed Preparation Methods
Multi-Step Synthesis from Precursors
According to available data, the synthesis begins with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, which are functionalized at the 5-position by introducing the dimethoxymethyl group. The general synthetic route can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of imidazo[1,2-a]pyrimidine core | Condensation of amino-pyrimidine with aldehyde or ketone, often under acidic or basic catalysis | Formation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold |
| 2 | Dimethoxymethylation | Reaction with dimethoxymethylating agent (e.g., dimethoxymethyl chloride or equivalent) in the presence of base or acid catalyst | Introduction of 5-(dimethoxymethyl) substituent |
| 3 | Purification and characterization | Chromatography, NMR, MS | Pure 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
This approach is supported by commercial synthesis descriptions, indicating the use of condensation reactions and subsequent functionalization steps.
Optimization of Reaction Conditions
- Solvents: Common solvents include dimethylformamide (DMF), toluene, or other polar aprotic solvents.
- Temperature: Moderate heating (e.g., 60–80 °C) is typically required to facilitate condensation and cyclization.
- Catalysts and Bases: Bases such as potassium carbonate or cesium carbonate are often employed; palladium catalysts may be used for dehydrogenative cyclizations.
- Ligands: Amino acids like l-proline can enhance yield in related imidazo syntheses, although specific data for dimethoxymethyl derivatives are limited.
Experimental Data and Yields
While direct experimental yield data for this compound are scarce, analogous compounds synthesized via condensation and cyclization methods report yields ranging from moderate to high (40–90%) depending on catalyst, ligand, and reaction time.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 60–80 °C | Moderate heating required |
| Reaction time | 4–20 hours | Longer times improve yield |
| Solvent | DMF, toluene | DMF preferred for polar substrates |
| Catalyst | PdCl2 (5 mol%) | For intramolecular cyclizations |
| Base | K2CO3, Cs2CO3 | Common bases for condensation |
| Yield | 40–90% | Dependent on conditions and substrate |
Characterization Techniques
After synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight (197.23 g/mol for this compound).
- Chromatography: Purity assessment.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Multi-step condensation + dimethoxymethylation | Stepwise formation of fused ring followed by substitution | Straightforward, scalable | Requires careful control of conditions |
| Palladium-catalyzed cyclization | Intramolecular coupling under Pd catalysis | High selectivity, good yields | Requires expensive catalysts |
| Use of amino acid ligands | Enhances catalytic efficiency in related systems | Improved yields and selectivity | Ligand optimization needed |
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential as an antiviral agent. It has shown significant activity against orthopoxviruses, making it a promising candidate for the development of antiviral drugs .
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and interfering with essential biological processes. For example, its antiviral activity is attributed to the inhibition of viral DNA replication, which prevents the proliferation of the virus . The compound’s interaction with specific receptors and enzymes also contributes to its therapeutic potential in various medical applications .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Methylcyclopropyl: Introduces steric bulk, possibly reducing binding affinity to flat enzymatic pockets .
- Thermal Stability : Saturated imidazo[1,2-a]pyrimidines (e.g., 5H,6H,7H,8H derivatives) exhibit higher thermal stability than unsaturated analogs due to reduced ring strain .
Biological Activity
5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its role as a photosensitizer in photodynamic therapy and its anti-inflammatory effects.
- Molecular Formula : CHNO
- Molecular Weight : 199.25 g/mol
- CAS Number : 1701895-22-8
Photodynamic Therapy (PDT)
Recent studies have highlighted the compound's ability to generate singlet oxygen species upon irradiation, making it a promising candidate for photodynamic therapy. This property allows it to act as a photosensitizer , effectively killing cancer cells with low cytotoxicity in dark conditions.
- Key Findings :
This dual functionality of fluorescence imaging and therapeutic action positions imidazo[1,2-a]pyrimidine compounds as valuable tools in cancer treatment strategies.
Case Study 1: Photodynamic Efficacy
In a controlled study examining the efficacy of imidazo[1,2-a]pyrimidine compounds in PDT:
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Results : The compounds exhibited significant cytotoxicity under light activation while maintaining low toxicity in the absence of light. This suggests their potential use in targeted cancer therapies.
Case Study 2: Inflammatory Response Modulation
In another study focusing on anti-inflammatory properties:
- Objective : To evaluate the inhibition of COX enzymes by various pyrimidine derivatives.
- Results : Compounds similar to this compound showed IC values comparable to celecoxib (0.04 μmol), indicating strong anti-inflammatory potential .
Research Findings Summary Table
| Property | Findings |
|---|---|
| Photosensitizer Activity | Generates singlet oxygen; kills cancer cells at 2.0 μM |
| COX-2 Inhibition | IC comparable to celecoxib (0.04 μmol) |
| Cellular Uptake | Efficiently taken up by cells; low dark cytotoxicity |
| Fluorescence Emission | Emission in the range of 400-500 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
